

# Pharmacological Profile of C381: A Lysosome-Targeting Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | SRI-011381-d5 |           |
| Cat. No.:            | B15544582     | Get Quote |

#### Introduction

Compound C381 is a novel, brain-penetrant, small molecule with significant therapeutic potential for neurodegenerative diseases.[1][2][3] Initially identified through a phenotypic screen for activators of central nervous system (CNS) Smad signaling, subsequent target deconvolution revealed that its primary mechanism of action is the direct targeting of lysosomes.[1][4][5] C381 is a benzyl urea derivative that includes a piperidine ring.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of C381, including its mechanism of action, pharmacokinetic properties, and preclinical efficacy.

Physicochemical and Pharmacokinetic Properties

C381 exhibits favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier, which are critical for treating neurological disorders.[1][2][3]

| Property             | Value                                         | Source    |
|----------------------|-----------------------------------------------|-----------|
| Chemical Class       | Benzyl urea derivative with a piperidine ring | [2][3]    |
| ClogP                | 3.3                                           | [1][2][3] |
| Oral Bioavailability | 48%                                           | [1][2][3] |
| Brain Penetrance     | Demonstrated in mouse models                  | [1][2][3] |



Mechanism of Action: A Novel Lysosome Activator

Contrary to the initial hypothesis of Smad signaling activation, a genome-wide CRISPR interference (CRISPRi) screen identified the lysosome as the direct target of C381.[1][2][4][6] The compound exerts its therapeutic effects by enhancing lysosomal function through a multifaceted mechanism.[1][2][3]

The proposed mechanism involves:

- Direct Lysosomal Targeting: C381 physically localizes to the lysosome.[1][2][3]
- Promotion of Lysosomal Acidification: The compound stimulates the activity of the vacuolartype H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic pH of the lysosome.[7][8] This leads to a dose-dependent increase in lysosomal acidification.[1][7]
- Enhanced Proteolytic Activity: By lowering the lysosomal pH, C381 enhances the activity of acid-dependent hydrolases, thereby increasing the breakdown of lysosomal cargo.[1][7]
- Improved Lysosomal Resilience: C381 protects lysosomes from membrane damage and permeabilization induced by lysosomotropic agents, a pathological feature in some neurodegenerative diseases.[1][7][9]

Signaling Pathway and Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of C381, targeting the lysosome to enhance its function.



#### **Preclinical Efficacy**

C381 has demonstrated significant anti-inflammatory and neuroprotective effects in multiple preclinical models of neurodegenerative diseases.

| Model                                               | Key Findings                                                                             | Dosing Regimen                                           | Source     |
|-----------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------|------------|
| Progranulin-/- Mice<br>(FTD model)                  | Reduced microgliosis<br>(CD68 and Iba1<br>immunoreactivity) in<br>the thalamus.          | 30 mg/kg, i.p. twice<br>weekly for 1 month               | [1][5][10] |
| MPTP Mouse Model<br>(Parkinson's Disease)           | Rescued dopaminergic neuron loss, restored cognitive function, and reduced microgliosis. | Not specified in snippets                                | [1][2][3]  |
| Repetitive Mild<br>Traumatic Brain Injury<br>(mTBI) | Mitigated astrogliosis and cerebrovascular damage, and exerted neuroprotective effects.  | 10 mg/kg, i.p. at<br>multiple time points<br>post-injury | [8]        |

#### **Experimental Protocols**

#### **CRISPRi-Based Target Identification**

To elucidate the molecular target of C381, a genome-wide CRISPRi "sensitivity" screen was performed.[4] This approach identifies genes that, when knocked down, confer protection or sensitivity to a cytotoxic concentration of the compound, thereby revealing its target pathway.

#### **CRISPRi Target Identification Workflow**





Click to download full resolution via product page

Caption: Workflow for identifying the biological target of C381 using CRISPR interference.

#### Lysosomal Acidification Assay

The effect of C381 on lysosomal pH was quantified using LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.

- Cell Culture: K562 cells were cultured under standard conditions.
- Compound Treatment: Cells were treated with varying concentrations of C381 or the V-ATPase inhibitor Bafilomycin A1 (BafA) as a negative control for 1 hour.[1][5]
- Staining: Cells were stained with LysoSensor Green.
- Imaging and Quantification: Live cells were imaged, and the number and intensity of fluorescent puncta (representing acidic lysosomes) were quantified and normalized to cell confluence.[1][5]

#### In Vivo Efficacy Studies in Mouse Models

- Animal Models: Progranulin-deficient (Grn-/-) mice and the chronic MPTP-induced mouse model of Parkinson's disease were utilized.[1][2][3]
- Compound Administration: C381 was formulated in a vehicle of 10% DMSO, 15% Solutol, and 75% sterile water and administered via intraperitoneal (i.p.) injection.[8]



- Behavioral Testing: Motor function and cognition were assessed using tests such as the rotarod and contextual fear conditioning.[10]
- Immunohistochemistry: Brain tissues were sectioned and stained for markers of neuroinflammation (e.g., CD68, Iba1) and neuronal health (e.g., tyrosine hydroxylase [TH] for dopaminergic neurons).[1][5] Stained sections were imaged via confocal microscopy and immunoreactivity was quantified.[1][5][10]

#### Conclusion

C381 is a promising first-in-class therapeutic candidate that operates through a novel mechanism of action: the direct enhancement of lysosomal function.[1][2][3] Its ability to restore lysosomal activity, coupled with its potent anti-inflammatory and neuroprotective properties in relevant disease models, highlights its potential as a disease-modifying therapy for a range of neurodegenerative disorders characterized by lysosomal dysfunction.[1][2][6] Further investigation into its precise molecular interactions within the lysosome is warranted to fully elucidate its therapeutic mechanism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



- 8. Small Molecule Drug C381 Attenuates Brain Vascular Damage Following Repetitive Mild Traumatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of C381: A Lysosome-Targeting Agent for Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544582#pharmacological-profile-of-c381-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com